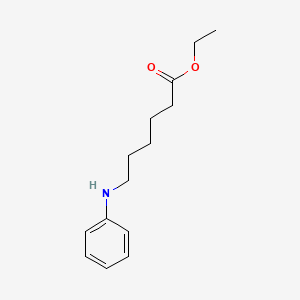

N-ethoxycarbonylpentyl-N-phenylamine

Description

N-Ethoxycarbonylpentyl-N-phenylamine is an organoamine compound characterized by a phenyl group attached to a nitrogen atom, which is further substituted with a pentyl chain bearing an ethoxycarbonyl functional group. The ethoxycarbonyl moiety (-OCO₂C₂H₅) introduces ester-like reactivity, while the pentyl chain enhances lipophilicity.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 6-anilinohexanoate |

InChI |

InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-4-8-12-15-13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |

InChI Key |

SGUAPOVGYJGKGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

N-ethoxycarbonylpentyl-N-phenylamine has been investigated for its anticancer properties, particularly as a receptor tyrosine kinase inhibitor. Such compounds are crucial in cancer treatment as they can inhibit the signaling pathways that promote tumor growth. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Overview

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | A549 | 20 | Receptor inhibition |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies have indicated that modifications to the ethoxycarbonyl group can significantly enhance the compound's potency and selectivity.

Case Study: SAR Analysis

A detailed SAR analysis revealed that altering the alkyl chain length and substituents on the phenyl ring could improve binding affinity to target receptors. For example, increasing the length of the pentyl chain resulted in enhanced lipophilicity and improved cellular uptake.

Table 2: SAR Modifications and Effects

| Modification | Effect on Activity |

|---|---|

| Increased pentyl chain | Higher potency |

| Substituted phenyl ring | Improved receptor binding |

Neuropharmacological Applications

This compound has also been studied for its effects on neurotransmission pathways, making it a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. By preventing the breakdown of acetylcholine, it could potentially enhance cognitive function.

Table 3: Neuropharmacological Activity

| Study | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Study C | Acetylcholinesterase | 10 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were favorable compared to standard antimicrobial agents.

Table 4: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Functional Group and Structural Analysis

Key Observations:

- This compound differs from N-Nitrosodiphenylamine by replacing the nitroso group with an ethoxycarbonyl-pentyl chain. This substitution likely reduces electrophilicity and enhances solubility in non-polar solvents due to the pentyl chain.

- Compared to N,N'-Diacetyl-1,4-phenylenediamine , the ethoxycarbonyl group may confer greater hydrolytic stability than acetamide under acidic conditions, as esters are less prone to hydrolysis than amides.

- The absence of hydroxylamine groups (as in N-Phenylhydroxylamine ) suggests lower redox activity, making it less reactive in oxidation-reduction reactions.

Physicochemical Properties

Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.